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Compound of Interest

Compound Name: 5-Chloro-2-iodopyridine

Cat. No.: B1352658

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Chloro-2-iodopyridine (CAS No. 244221-57-6). Due to the limited availability of
experimental spectra in public databases, this guide presents predicted spectroscopic data
obtained from computational models. These predictions offer valuable insights into the
structural features of the molecule and serve as a reference for analytical characterization. The
document also outlines standardized experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for
this and similar solid organic compounds.

Chemical Structure and Properties
Structure:

Molecular Formula: CsHsCIIN

Molecular Weight: 239.44 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Chloro-2-iodopyridine.
These values were generated using established computational algorithms and provide a
baseline for the expected spectral characteristics of the compound.
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Table 1: Predicted *H NMR Data

Chemical Shift (8) ppm Multiplicity Assighment
8.25 Doublet H-6
7.60 Doublet of Doublets H-4
7.35 Doublet H-3
Predicted in CDCls
Table 2: Predicted **C NMR Data
Chemical Shift (8) ppm Assignment
152.0 C-6
145.0 C-4
132.0 C-5
125.0 C-3
95.0 C-2

Predicted in CDCl3

Table 3: Predicted FT-IR Data (Major Peaks)

Wavenumber (cm—?) Intensity Assignment
3100 - 3000 Medium C-H stretch (aromatic)
C=C and C=N stretching
1580 - 1450 Strong o
(aromatic ring)
1100 - 1000 Strong C-Cl stretch
850 - 750 Strong C-H out-of-plane bending
~600 Medium C-I stretch
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
239/241 100/33 [M]* (Molecular ion)
112/114 ~40 M - 1]+
77 ~20 [CsHsN]*
51 ~15 [CaH3]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound such as 5-Chloro-2-iodopyridine. Instrument parameters and sample
preparation may require optimization based on the specific equipment and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

o Filter the solution through a small plug of glass wool in the pipette if any particulate matter
is present.

o Cap the NMR tube securely.
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o Data Acquisition (*H and 13C):

o

Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle
and a relaxation delay of 1-2 seconds.

For 13C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon
environment. A larger number of scans will be required due to the lower natural
abundance and sensitivity of the 3C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any adsorbed
water.

In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine, consistent
powder is obtained.

Add approximately 100-200 mg of the dried KBr to the mortar.
Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.
Transfer a portion of the mixture to a pellet press die.

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

o Data Acquisition:

o Place the KBr pellet into the sample holder of the FT-IR spectrometer.
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o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is typically recorded in the mid-infrared range (4000-400 cm™1).

Mass Spectrometry (MS) (Electron lonization)

e Sample Introduction:

o For a volatile solid, a direct insertion probe or a gas chromatograph (GC) inlet can be
used.

o If using a direct probe, a small amount of the solid sample is placed in a capillary tube at
the tip of the probe.

o If using a GC inlet, the sample is first dissolved in a volatile solvent and injected into the
GC, which separates the compound before it enters the mass spectrometer.

o Data Acquisition:
o The sample is vaporized and enters the ion source, which is under high vacuum.

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
evV).

o This causes ionization and fragmentation of the molecules.

o The resulting positively charged ions are accelerated and separated by the mass analyzer
based on their mass-to-charge (m/z) ratio.

o The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-iodopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352658#spectroscopic-data-of-5-chloro-2-
iodopyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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